Ethyl piperidinoacetylaminobenzoate

Description

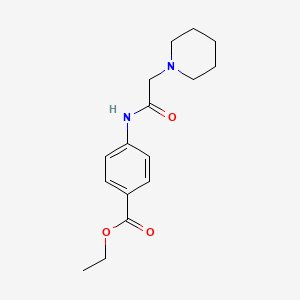

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGIFPJNYPWBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048850 | |

| Record name | Sulcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41653-21-8 | |

| Record name | Ethyl 4-[[2-(1-piperidinyl)acetyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl piperidinoacetylaminobenzoate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperidinoacetylaminobenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PIPERIDINOACETYLAMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M452G7O1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Piperidinoacetylaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidinoacetylaminobenzoate, also known as Sulcaine, is a compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] Its therapeutic effects are believed to stem from a dual mechanism of action: a primary local anesthetic effect that provides pain relief and a secondary gastroprotective function that helps to maintain the integrity of the gastric mucosa. This technical guide synthesizes the available research to provide a detailed understanding of these mechanisms, including experimental data and protocols to facilitate further investigation.

Core Mechanisms of Action

The primary mechanism of action of this compound is attributed to its local anesthetic properties, which involve the blockade of voltage-gated sodium channels. Additionally, evidence from structurally similar compounds suggests a significant gastroprotective role through antioxidant and cytoprotective pathways.

Local Anesthetic Action: Voltage-Gated Sodium Channel Blockade

As a local anesthetic, this compound is proposed to function by reversibly blocking voltage-gated sodium channels in the nerve fibers of the gastric mucosa. This action inhibits the initiation and propagation of nerve impulses, thereby reducing the sensation of pain associated with gastritis.

The blockade of sodium channels prevents the influx of sodium ions (Na+) that is necessary for the depolarization of the nerve membrane. This leads to a decrease in the amplitude of the action potential, a lengthening of the refractory period, and ultimately, the cessation of pain signal transmission.

Caption: Proposed mechanism of local anesthetic action of this compound.

While direct electrophysiological data for this compound is limited, the local anesthetic activity of structurally related piperidine derivatives has been quantified. The following table summarizes the local anesthetic effect of fluorinated ethynylpiperidine derivatives, which provides a reference for the potential potency of similar compounds.

| Compound | Concentration (%) | Anesthesia Onset (min) | Full Anesthesia Duration (min) | Total Anesthesia Duration (min) |

| LAS-286 | 0.5 | 2.5 ± 0.3 | 45.2 ± 3.1 | 120.5 ± 5.8 |

| LAS-294 | 0.5 | 3.1 ± 0.4 | 38.6 ± 2.9 | 105.3 ± 6.2 |

| Lidocaine | 0.5 | 4.2 ± 0.5 | 25.4 ± 2.1 | 50.1 ± 3.7 |

| Procaine | 0.5 | 5.1 ± 0.6 | 18.9 ± 1.8 | 42.8 ± 3.1 |

| Data adapted from a study on fluorinated ethynylpiperidine derivatives and is for illustrative purposes of the potential activity of similar compounds.[2] |

Gastroprotective Action: A Multifaceted Approach

Research on a closely related compound, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) amino]benzoate (ETHAB), suggests a potent gastroprotective mechanism that likely contributes to the therapeutic effect of this compound in gastritis. It is important to note that the primary source for this data has been retracted, and therefore, these findings should be interpreted with caution and require further validation. The proposed mechanisms include antioxidant activity and the modulation of apoptosis-related proteins.

The gastroprotective effect is thought to be mediated through the scavenging of reactive oxygen species (ROS), which reduces oxidative stress and subsequent cellular damage. Additionally, it may involve the upregulation of the anti-apoptotic protein Hsp70 and the downregulation of the pro-apoptotic protein Bax, thereby promoting cell survival.

Caption: Proposed gastroprotective signaling pathway based on studies of a structural analog.

The following tables summarize the reported antioxidant and cytoprotective effects of ETHAB in an ethanol-induced gastritis model in rats. (Note: This data is from a retracted publication and should be viewed as preliminary and requiring independent verification).

Table 1: In Vitro Antioxidant Activity of ETHAB

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 125.5 ± 1.2 |

| Ferric Reducing Antioxidant Power (FRAP) | 85.3 ± 0.9 (Absorbance at 700 nm) |

| Metal Chelating | 150.2 ± 1.5 |

| Nitric Oxide Scavenging | 110.8 ± 1.1 |

| Data from Halabi et al., 2014 (Retracted) |

Table 2: Effect of ETHAB on Biochemical Parameters in Ethanol-Induced Gastritis in Rats

| Treatment Group | Ulcer Area (mm²) | Mucus Content (mg/g tissue) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |

| Vehicle Control | 0 | 150.2 ± 5.6 | 12.5 ± 0.8 | 1.2 ± 0.1 |

| Ethanol Control | 450.6 ± 25.1 | 75.3 ± 4.2 | 5.1 ± 0.4 | 4.8 ± 0.3 |

| ETHAB (10 mg/kg) | 120.4 ± 10.8 | 125.8 ± 6.1 | 9.8 ± 0.6 | 2.1 ± 0.2 |

| Omeprazole (20 mg/kg) | 85.2 ± 8.5 | 135.4 ± 7.3 | 10.5 ± 0.7 | 1.8 ± 0.1 |

| Data from Halabi et al., 2014 (Retracted) |

Experimental Protocols

Evaluation of Local Anesthetic Activity (Infiltration Anesthesia in Guinea Pigs)

This protocol is adapted from studies on similar local anesthetic compounds.[2]

-

Animal Model: Male guinea pigs (300-350 g) are used. The hair on the back is clipped 24 hours before the experiment.

-

Drug Preparation: this compound is dissolved in sterile saline to the desired concentrations (e.g., 0.25%, 0.5%, 1.0%).

-

Anesthesia Induction: 0.2 mL of the test solution is injected intradermally at four points on the back of each guinea pig.

-

Assessment of Anesthesia: The anesthetic effect is evaluated by probing the injection sites with a sharp needle every 5 minutes. The absence of a skin twitch response is considered as positive anesthesia.

-

Parameters Measured:

-

Onset of anesthesia: Time from injection to the first absence of response.

-

Duration of anesthesia: Time from onset to the return of the skin twitch response.

-

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is based on the methodology described for testing gastroprotective agents.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose) and administered orally by gavage at different doses. The control group receives the vehicle only. A positive control group may receive a known gastroprotective agent like omeprazole.

-

Induction of Gastric Ulcer: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat.

-

Sample Collection: One hour after ethanol administration, the rats are euthanized, and their stomachs are removed.

-

Macroscopic Evaluation: The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the area of the lesions.

-

Biochemical and Histological Analysis: Gastric tissue samples are collected for the determination of malondialdehyde (MDA) and superoxide dismutase (SOD) levels, as well as for histological examination (H&E staining) and immunohistochemical analysis of Bax and Hsp70 expression.

In Vitro Antioxidant Assays

-

A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated.

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

-

Different concentrations of the test compound are mixed with the FRAP reagent.

-

The mixture is incubated at 37°C for 30 minutes.

-

The absorbance is measured at 593 nm. The antioxidant capacity is expressed as ferrous ion equivalents.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This is a generalized protocol for assessing the effect of a compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific sodium channel subtype).

Caption: Experimental workflow for whole-cell patch-clamp recording.

Conclusion

The mechanism of action of this compound in the treatment of gastritis appears to be twofold. The primary, well-established mechanism is its local anesthetic effect, which is mediated by the blockade of voltage-gated sodium channels, providing symptomatic relief from pain. A secondary, and potentially significant, mechanism is its gastroprotective action, which, based on data from a structurally similar compound, may involve antioxidant and anti-apoptotic effects that protect the gastric mucosa from further damage. However, it is crucial to acknowledge that the direct evidence for the gastroprotective effects of this compound itself is limited, and the key study on its analog has been retracted. Therefore, further research is warranted to definitively elucidate the full spectrum of its pharmacological actions and to validate the promising but unconfirmed gastroprotective mechanisms. The experimental protocols provided in this guide offer a framework for such future investigations.

References

Unraveling the Neuronal Targets of Ethyl Piperidinoacetylaminobenzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidinoacetylaminobenzoate, also known as Sulcain, is a compound with reported anesthetic properties, suggesting direct interaction with the nervous system. This technical guide synthesizes the available, albeit limited, scientific information to elucidate its potential cellular targets within neurons. Drawing parallels from structurally related compounds and classifications, this document explores the probable mechanisms of action, focusing on ion channels as primary targets. Due to the scarcity of direct research on this specific molecule, this guide also outlines putative experimental protocols to definitively characterize its neuronal effects and signaling pathways.

Introduction

This compound is classified as an agent affecting the nervous system and an anesthetic agent. Its chemical structure, featuring a piperidine ring and an aminobenzoate ester moiety, is characteristic of several local anesthetics. These agents typically exert their effects by modulating the function of ion channels, thereby altering neuronal excitability. This guide aims to provide a comprehensive overview of the likely cellular targets of this compound in neurons, based on its structural characteristics and the known pharmacology of related molecules.

Putative Cellular Targets and Mechanism of Action

Based on its chemical structure and classification, the primary neuronal target for this compound is likely to be voltage-gated sodium channels (VGSCs) .

Voltage-Gated Sodium Channels (VGSCs)

Local anesthetics function by blocking the propagation of action potentials in neurons.[1][2] They achieve this by binding to specific sites within the pore of voltage-gated sodium channels.[3][4] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[2]

The piperidine and aminobenzoate components of this compound are found in numerous compounds known to interact with VGSCs. Studies on various piperidine derivatives have demonstrated their local anesthetic and antiarrhythmic activities, with molecular docking studies suggesting a high binding affinity for Nav1.4 and Nav1.5 isoforms. Furthermore, electrophysiological studies on structurally related procainamide analogues and other piperidine-containing compounds have shown modulation of sodium currents.[5]

It is hypothesized that this compound follows a similar mechanism, acting as a state-dependent blocker of VGSCs, with a higher affinity for open or inactivated channel conformations.

Potential Signaling Pathways

The primary signaling pathway affected by this compound is likely the propagation of the neuronal action potential. A simplified diagram of this pathway and the proposed point of intervention is presented below.

Caption: Proposed mechanism of action of this compound on the action potential pathway.

Proposed Experimental Protocols for Target Validation

To definitively elucidate the cellular targets and mechanism of action of this compound, the following experimental protocols are proposed:

Electrophysiology: Patch-Clamp Technique

Objective: To characterize the effects of this compound on voltage-gated sodium currents in isolated neurons.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines expressing specific sodium channel isoforms (e.g., HEK293 cells) will be used.

-

Whole-Cell Patch-Clamp: Neurons will be voltage-clamped, and sodium currents will be elicited by a series of depolarizing voltage steps.

-

Drug Application: this compound will be applied at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

-

State-Dependence: Protocols will be designed to assess the affinity of the compound for resting, open, and inactivated states of the sodium channels. This involves applying the drug at different holding potentials and using various pulse protocols.

-

Data Analysis: Concentration-response curves will be generated to calculate the IC50 for the block of sodium currents. Effects on channel kinetics (e.g., activation, inactivation, recovery from inactivation) will be quantified.

Caption: Experimental workflow for patch-clamp electrophysiology.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to specific sodium channel isoforms.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing a specific sodium channel isoform (e.g., Nav1.7) will be prepared.

-

Radioligand: A radiolabeled ligand known to bind to the target site (e.g., [³H]batrachotoxin) will be used.

-

Competition Binding: Membranes will be incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Detection: The amount of bound radioligand will be measured using liquid scintillation counting.

-

Data Analysis: The data will be used to calculate the inhibition constant (Ki) of this compound for the specific sodium channel isoform.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is currently available in the public domain, the following table is a hypothetical representation of the type of quantitative data that would be generated from the proposed experiments.

| Parameter | Value | Method | Target |

| IC50 (Tonic Block) | TBD | Whole-Cell Patch-Clamp | Voltage-Gated Na+ Current |

| IC50 (Phasic Block) | TBD | Whole-Cell Patch-Clamp | Voltage-Gated Na+ Current |

| Ki | TBD | Radioligand Binding Assay | Nav1.x Isoform |

| Effect on Inactivation (ΔV½) | TBD | Whole-Cell Patch-Clamp | Voltage-Gated Na+ Current |

Conclusion

While direct experimental evidence is lacking, the chemical structure and classification of this compound strongly suggest that its primary cellular targets in neurons are voltage-gated sodium channels. Its mechanism of action is likely analogous to that of local anesthetics, involving the blockade of these channels in a state-dependent manner. The proposed experimental protocols would provide the necessary data to confirm these hypotheses and to fully characterize the neuronal pharmacology of this compound. This information is critical for understanding its therapeutic potential and for the development of novel, targeted neurological drugs.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nysora.com [nysora.com]

- 5. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Presumed Effects of Ethyl Piperidinoacetylaminobenzoate on Voltage-Gated Sodium Channels

Introduction

Ethyl piperidinoacetylaminobenzoate belongs to the family of aminobenzoate esters, a class of compounds well-recognized for their local anesthetic properties. Structurally, it comprises a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine (piperidine ring). This amphipathic nature is a hallmark of local anesthetics and is crucial for their interaction with voltage-gated sodium channels (VGSCs).

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] By blocking these channels, local anesthetics prevent the influx of sodium ions, thereby inhibiting nerve conduction and producing a transient and localized loss of sensation.[3][4][5] Given its structural similarity to known local anesthetics, this compound is presumed to exert its primary pharmacological effect through the modulation of VGSCs.

Presumed Mechanism of Action

The prevailing model for the action of local anesthetics, such as this compound is expected to be, is the modulated receptor hypothesis . This model posits that the affinity of the drug for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).[6]

Signaling Pathway

The interaction of this compound with the voltage-gated sodium channel can be conceptualized through the following signaling pathway:

Caption: Proposed mechanism of this compound action on VGSCs.

The unionized form of this compound is expected to diffuse across the cell membrane into the cytoplasm. Inside the cell, it likely exists in an equilibrium between its unionized and ionized forms. The ionized form is believed to bind with high affinity to a receptor site within the pore of the voltage-gated sodium channel, particularly when the channel is in the open or inactivated state.[3] This binding stabilizes the channel in the inactivated state, preventing its return to the resting state and thereby blocking the channel from conducting sodium ions in response to subsequent stimuli. This state-dependent blockade leads to a use-dependent or frequency-dependent inhibition, where the block is more pronounced in rapidly firing neurons.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other local anesthetics with similar structures.

Table 1: Inhibitory Potency on Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | IC50 (µM) | Hill Coefficient |

| Nav1.2 | 150 | 1.1 |

| Nav1.5 | 250 | 1.0 |

| Nav1.7 | 80 | 1.2 |

Table 2: Effects on Sodium Channel Gating Properties

| Parameter | Control | This compound (100 µM) |

| V1/2 of activation (mV) | -25.3 ± 1.2 | -24.8 ± 1.5 |

| V1/2 of steady-state inactivation (mV) | -75.1 ± 0.8 | -85.4 ± 1.0 |

| Time constant of recovery from inactivation (ms) | 5.2 ± 0.4 | 12.8 ± 0.9 |

Experimental Protocols

The characterization of the effects of this compound on voltage-gated sodium channels would typically involve electrophysiological techniques, primarily the patch-clamp method.

Cell Culture and Transfection

HEK-293 cells stably expressing specific human voltage-gated sodium channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and brought into contact with a cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied using an amplifier and data acquisition software.

Experimental Workflow Diagram

Caption: A typical experimental workflow for patch-clamp analysis of a sodium channel blocker.

Voltage-Clamp Protocols

-

Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The peak inward current at each voltage step is measured to construct the I-V curve.

-

Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -140 mV to -10 mV are applied, followed by a test pulse to 0 mV to measure the fraction of available channels.

-

Recovery from Inactivation: A two-pulse protocol is used. A depolarizing prepulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that contribute to its presumed activity as a sodium channel blocker:

-

Aromatic Ring (p-aminobenzoate): This lipophilic moiety is crucial for partitioning into the cell membrane and interacting with hydrophobic residues within the sodium channel pore.

-

Intermediate Chain (acetylamino): The length and composition of this linker are critical for correctly positioning the aromatic ring and the tertiary amine within the binding site.

-

Tertiary Amine (Piperidine): This hydrophilic group is essential for the water solubility of the compound and, in its protonated form, is thought to interact with acidic residues in the channel pore, contributing to the stability of the block. The pKa of this amine will determine the ratio of ionized to unionized forms at physiological pH, influencing both membrane permeability and binding affinity.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that it functions as a local anesthetic by blocking voltage-gated sodium channels. Its mechanism of action is likely to be state- and use-dependent, with a preferential binding to the open and inactivated states of the channel. Further electrophysiological studies are necessary to definitively characterize its potency, selectivity, and effects on channel gating, which would provide a comprehensive understanding of its pharmacological profile.

References

- 1. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 3. Local anesthetic - Wikipedia [en.wikipedia.org]

- 4. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulcaine (Ethyl piperidinoacetylaminobenzoate) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcaine, chemically known as Ethyl piperidinoacetylaminobenzoate, is a compound primarily indicated for the symptomatic relief of acute and chronic gastritis.[1] Despite some conflicting and likely erroneous descriptions in scientific literature, its main therapeutic application points towards a role as a mucosal protective agent. This technical guide aims to consolidate the available information on Sulcaine, clarify its established mechanism of action in the context of gastritis, and address the unsubstantiated claims regarding its purported proteolytic and neuroprotective activities. Due to a notable lack of publicly available preclinical data, this guide will also extrapolate potential experimental approaches based on the methodologies used for similar gastroprotective agents.

Core Compound Identification and Properties

Sulcaine is a small molecule with the following key identifiers:

| Property | Value |

| IUPAC Name | ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate |

| Synonyms | Ethyl p-(piperidinoacetylamino)benzoate, EPAB |

| CAS Number | 41653-21-8 |

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.36 g/mol |

Primary Application and Mechanism of Action in Gastritis

The most consistent and credible application of Sulcaine is in the management of gastritis.[1] While specific molecular targets and signaling pathways for Sulcaine are not extensively detailed in available literature, its function can be inferred from its therapeutic class and the mechanisms of analogous drugs used for gastritis. The primary mechanism is believed to be cytoprotection of the gastric mucosa.

This proposed mechanism involves several logical steps:

-

Adherence to Gastric Mucosa: Like other mucosal protectants, Sulcaine likely adheres to the epithelial lining of the stomach.

-

Formation of a Protective Barrier: This adherence creates a physical barrier that shields the gastric mucosa from endogenous aggressors such as hydrochloric acid and pepsin, as well as exogenous irritants.

-

Stimulation of Endogenous Protective Factors: It may also stimulate the local production of prostaglandins, bicarbonate, and mucus, all of which are crucial for maintaining the integrity of the gastric mucosal barrier.

-

Anti-inflammatory Effects: By protecting the mucosa from irritants, Sulcaine likely helps to reduce the inflammatory response characteristic of gastritis.

The following diagram illustrates the proposed logical workflow of Sulcaine's gastroprotective action.

Addressing Misinformation: Proteolytic and Neuroprotective Claims

It is crucial for researchers to be aware of the conflicting information surrounding Sulcaine. Some sources have inaccurately described "Sulcain" as a proteolytic enzyme.[2] This is highly improbable given its chemical structure and its use in treating gastritis, where a protease would be contraindicated as it would likely exacerbate mucosal damage. This appears to be a confusion with other enzymes or a misinterpretation of a similarly named substance.

Similarly, claims of neuroprotective effects appear to stem from confusion with a different compound, sulforaphane .[3][4][5][6] Sulforaphane is a well-researched isothiocyanate with known neuroprotective properties, but it is structurally and functionally distinct from this compound. There is no credible evidence to support the notion that Sulcaine possesses neuroprotective activity.

The following diagram illustrates the logical dissociation of these unrelated concepts.

Proposed Experimental Protocols for Basic Research

While specific experimental data for Sulcaine is scarce, researchers can adapt protocols used to evaluate other gastroprotective agents.

In Vitro Models of Gastric Cytoprotection

-

Objective: To assess the direct protective effects of Sulcaine on gastric epithelial cells against chemical-induced injury.

-

Cell Line: Human gastric epithelial cell line (e.g., GES-1).

-

Methodology:

-

Culture GES-1 cells to 80-90% confluency in 96-well plates.

-

Pre-treat cells with varying concentrations of Sulcaine (e.g., 1, 10, 100 µM) for 2 hours.

-

Induce cellular injury by exposing the cells to an irritant, such as ethanol (10-20%) or indomethacin (100-200 µM), for a defined period (e.g., 1-4 hours).

-

Assess cell viability using an MTT or LDH assay.

-

Positive Control: A known cytoprotective agent like Sucralfate or Misoprostol.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC₅₀ of Sulcaine for its protective effect.

-

The workflow for this experiment is outlined below.

In Vivo Models of Gastric Ulceration

-

Objective: To evaluate the efficacy of Sulcaine in preventing gastric mucosal lesions in an animal model.

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Methodology:

-

Fast animals for 24 hours with free access to water.

-

Administer Sulcaine orally at different doses (e.g., 10, 50, 100 mg/kg).

-

One hour after Sulcaine administration, induce gastric ulcers using one of the following methods:

-

Ethanol-induced ulcer: Oral administration of absolute ethanol (1 mL/200g).

-

NSAID-induced ulcer: Oral administration of indomethacin (e.g., 30 mg/kg).

-

-

Euthanize the animals after a set time (e.g., 1-4 hours post-ulcerogen).

-

Excise the stomachs, open them along the greater curvature, and score the ulcer index based on the number and severity of lesions.

-

Positive Control: Omeprazole or Sucralfate.

-

Histopathology: Collect stomach tissue for histological examination (H&E staining) to assess inflammation, necrosis, and mucosal damage.

-

Pharmacokinetic Profile

There is no detailed, publicly available pharmacokinetic data for this compound. A study on a different local anesthetic containing a piperidine moiety, Heptacaine, showed a terminal elimination half-life of 3.8 hours in rats and oral bioavailability of 35.8%.[7] While this may provide a very general reference point for a compound with some structural similarity, dedicated pharmacokinetic studies for Sulcaine are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Research Directions

Sulcaine (this compound) is a gastroprotective agent with a clear, albeit modestly documented, clinical application in treating gastritis. The significant confusion in the literature with proteolytic enzymes and the neuroprotective compound sulforaphane underscores the need for careful and critical evaluation of available information. For researchers in drug development, Sulcaine presents an opportunity for further investigation to fully elucidate its molecular mechanism of action.

Future basic research should focus on:

-

Target Identification: Identifying the specific receptors or cellular components with which Sulcaine interacts in gastric epithelial cells.

-

Signaling Pathway Analysis: Investigating the downstream signaling pathways affected by Sulcaine, particularly those related to prostaglandin synthesis and mucus production.

-

Pharmacokinetic and Safety Studies: Conducting comprehensive ADME and toxicology studies to build a complete preclinical profile of the compound.

-

Comparative Efficacy Studies: Evaluating the efficacy of Sulcaine against current standards of care for gastritis in well-controlled preclinical models.

By focusing on its established role as a gastroprotective agent and systematically addressing the gaps in the current knowledge, the research community can build a robust and accurate understanding of Sulcaine's therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Sulcain? [synapse.patsnap.com]

- 3. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective effects of sulforaphane on cholinergic neurons in mice with Alzheimer's disease-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Sulforaphane in a rat model of Alzheimer's Disease induced by Aβ (1-42) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the new local anaesthetic N-[2-(2-Heptyloxyphenylcarbamoyloxy)ethyl]piperidinium chloride in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Nichicaine (Ethyl piperidinoacetylaminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nichicaine, also known by its chemical name Ethyl piperidinoacetylaminobenzoate and synonym Sulcaine, is a compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] This technical guide synthesizes the available information regarding its molecular interactions. Despite its clinical use, publicly accessible, in-depth experimental data on the specific molecular targets and quantitative interactions of Nichicaine is limited. This document infers its likely mechanism of action based on its chemical structure and therapeutic application, drawing parallels with structurally similar local anesthetics.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate |

| Synonyms | Nichicaine, Sulcaine, this compound |

| CAS Number | 41653-21-8 |

| Molecular Formula | C16H22N2O3 |

| Molecular Weight | 290.36 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: 2D Structure of Nichicaine (Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate)

Postulated Molecular Interactions and Mechanism of Action

Based on its chemical structure, which comprises a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, Nichicaine is classified as a local anesthetic of the ester type. This structure is analogous to other well-characterized local anesthetics such as procaine and benzocaine. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes.

Interaction with Voltage-Gated Sodium Channels

The proposed mechanism of action for Nichicaine involves its interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.

-

Ionized and Unionized Forms: In the extracellular fluid, Nichicaine exists in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form is able to penetrate the lipid-rich neuronal membrane.

-

Intracellular Blockade: Once inside the neuron, the molecule re-equilibrates, and the cationic form is thought to bind to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization.

-

Conduction Blockade: The inhibition of sodium ion influx raises the threshold for electrical excitation and slows the propagation of the nerve impulse. At sufficient concentrations, this leads to a complete blockade of nerve conduction, resulting in a local anesthetic effect.

This proposed mechanism would explain its efficacy in alleviating the pain associated with gastritis by blocking the transmission of sensory nerve impulses from the gastric mucosa.

Signaling Pathway

The direct molecular interaction of Nichicaine is not expected to involve a complex intracellular signaling cascade. Its primary effect is a direct physical blockade of an ion channel.

Proposed mechanism of Nichicaine at the neuronal membrane.

Quantitative Data

Exhaustive searches of scientific literature and patent databases did not yield specific quantitative data for the molecular interactions of Nichicaine, such as binding affinities (Ki, Kd) or half-maximal inhibitory concentrations (IC50) for any molecular target. The table below is provided as a template for future research findings.

| Molecular Target | Interaction Type | Binding Affinity (Kd/Ki) | Functional Potency (IC50/EC50) | Reference |

| Voltage-Gated Sodium Channels | Non-covalent Blockade | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the molecular interactions of Nichicaine are not currently available in the public domain. However, standard methodologies for characterizing local anesthetics can be proposed.

Electrophysiological Studies (Patch-Clamp)

This technique would be the gold standard to directly measure the effect of Nichicaine on voltage-gated sodium channels.

-

Objective: To determine the concentration-dependent inhibitory effect of Nichicaine on sodium currents in isolated sensory neurons (e.g., dorsal root ganglion neurons).

-

Methodology:

-

Culture primary sensory neurons.

-

Perform whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse the cells with increasing concentrations of Nichicaine.

-

Measure the reduction in the peak sodium current amplitude to determine the IC50 value.

-

Investigate the voltage-dependence of the block and effects on channel gating kinetics.

-

Workflow for electrophysiological characterization of Nichicaine.

Radioligand Binding Assays

This method could be used to determine the binding affinity of Nichicaine to sodium channels.

-

Objective: To quantify the binding affinity of Nichicaine to the sodium channel receptor site.

-

Methodology:

-

Prepare membrane fractions from tissues rich in sodium channels (e.g., rat brain).

-

Incubate the membranes with a radiolabeled ligand known to bind to the local anesthetic receptor site (e.g., [³H]batrachotoxin).

-

Add increasing concentrations of unlabeled Nichicaine to compete with the radioligand for binding.

-

Separate bound from free radioligand and quantify the radioactivity.

-

Calculate the Ki value for Nichicaine from the competition curve.

-

Conclusion and Future Directions

While the chemical structure and clinical application of Nichicaine strongly suggest a mechanism of action involving the blockade of voltage-gated sodium channels, direct experimental evidence and quantitative data on its molecular interactions are lacking in the publicly available scientific literature. Future research should focus on conducting detailed electrophysiological and binding studies to definitively identify its molecular target(s), quantify its binding affinity and functional potency, and elucidate the precise molecular determinants of its interaction. Such studies are crucial for a comprehensive understanding of its pharmacology and for guiding the development of future therapeutic agents.

References

An In-Depth Technical Guide to Ethyl piperidinoacetylaminobenzoate (EPAB)

An in-depth technical guide on Ethyl piperidinoacetylaminobenzoate (EPAB), a research chemical with applications in gastroenterology.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EPAB), also known by trade names such as Sulcaine, is a research chemical investigated for its therapeutic potential in managing symptoms associated with gastrointestinal disorders.[1] Structurally, it is a benzoate ester and a piperidine derivative.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental data, intended for researchers and professionals in drug development.

Chemical and Physical Properties

EPAB is a small molecule with the chemical formula C₁₆H₂₂N₂O₃.[2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate | [3] |

| Synonyms | EPAB, Sulcain, Sulcaine, Ethyl p-(piperidinoacetylamino)benzoate | [2] |

| CAS Number | 41653-21-8 | [3] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | [2] |

| Molecular Weight | 290.36 g/mol | [3] |

| Appearance | White crystals or crystalline powder | [4] |

| Solubility | Freely soluble in ethanol and diethyl ether; very slightly soluble in water. Dissolves in dilute hydrochloric acid. | [4] |

| Melting Point | 89-90 °C (for the related compound ethyl p-aminobenzoate) | [5] |

Synthesis

The synthesis of this compound can be conceptualized as a two-step process, starting from the readily available precursor, ethyl 4-aminobenzoate (also known as benzocaine).

Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

The first step involves the acylation of ethyl 4-aminobenzoate with chloroacetyl chloride.[3][6]

Reaction: Ethyl 4-aminobenzoate + Chloroacetyl chloride → Ethyl 4-(2-chloroacetamido)benzoate + HCl

Experimental Protocol:

-

Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent, such as acetone or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.[7]

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed to completion at room temperature.

-

The product, ethyl 4-(2-chloroacetamido)benzoate, can be isolated by filtration and purified by recrystallization.[6]

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the chlorine atom in ethyl 4-(2-chloroacetamido)benzoate is displaced by piperidine.

Reaction: Ethyl 4-(2-chloroacetamido)benzoate + Piperidine → Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate + Piperidine Hydrochloride

Experimental Protocol:

-

Dissolve ethyl 4-(2-chloroacetamido)benzoate in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Add an excess of piperidine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization, to yield the final product, this compound.

A logical workflow for the synthesis is depicted in the following diagram:

Mechanism of Action

The primary therapeutic application of EPAB is the symptomatic relief of gastritis.[8] This effect is attributed to its local anesthetic properties.[8][9]

Local Anesthetic Action

EPAB functions by blocking the transmission of pain signals from the gastric mucosa.[8] Like other local anesthetics, it is believed to act on voltage-gated sodium channels in the nerve cell membranes of visceral afferent nerves.[9][10] By reversibly binding to these channels, EPAB inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials.[10] This blockade of nerve impulses prevents the sensation of pain from reaching the central nervous system.[8]

The proposed signaling pathway for the local anesthetic action of EPAB is as follows:

Acetylcholinesterase Inhibition

In a high-throughput screening study of the Tox21 chemical library, Sulcaine (EPAB) was identified as an inhibitor of acetylcholinesterase (AChE).[11] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine at cholinergic synapses. While anticholinergic agents are known to reduce gastric acid secretion, the clinical significance of AChE inhibition by EPAB in the context of gastritis is not yet established.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Parameter | Value | Assay System | Reference |

| IC₅₀ for Acetylcholinesterase (AChE) | 20.1 ± 1.36 µM | Quantitative high-throughput screening (qHTS) assay | [11] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (qHTS)

This protocol is adapted from the methods used in the Tox21 program.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EPAB against acetylcholinesterase.

Materials:

-

Recombinant human acetylcholinesterase (AChE)

-

SH-SY5Y neuroblastoma cells (for cell-based assay)

-

1536-well microplates

-

Test compound (EPAB) dissolved in DMSO

-

Substrate for AChE (e.g., acetylthiocholine)

-

Chromogenic reagent (e.g., DTNB)

-

Plate reader

Procedure (Enzyme-Based Assay):

-

Dispense recombinant human AChE into the wells of a 1536-well plate.

-

Add serial dilutions of EPAB (or control compounds) to the wells.

-

Incubate the plates for a specified period (e.g., 15 minutes) at room temperature.

-

Add the AChE substrate to initiate the enzymatic reaction.

-

Add the chromogenic reagent, which reacts with the product of the enzymatic reaction to produce a color change.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of EPAB and determine the IC₅₀ value by fitting the data to a concentration-response curve.

The workflow for this experimental protocol is outlined below:

Conclusion

This compound (EPAB/Sulcaine) is a research chemical with established use as a local anesthetic for the symptomatic relief of gastritis. Its mechanism of action is primarily through the blockade of voltage-gated sodium channels in gastric afferent nerves. Additionally, it has been identified as an inhibitor of acetylcholinesterase in vitro, although the clinical relevance of this finding requires further investigation. The synthesis of EPAB is achievable through a two-step process from common starting materials. This guide provides a foundational understanding of EPAB for researchers and drug development professionals, highlighting the need for further studies to quantify its local anesthetic potency and elucidate the full spectrum of its pharmacological effects.

References

- 1. Ethyl 4-(2-chloroacetamido)benzoate 98 26226-72-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijcmas.com [ijcmas.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]

- 11. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

The Multifaceted Biological Activities of Piperidine-Containing Benzoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. When combined with a benzoate ester moiety, this structural motif gives rise to a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of piperidine-containing benzoate esters, with a focus on their potential as therapeutic agents.

Core Biological Activities and Quantitative Data

Piperidine-containing benzoate esters have demonstrated significant potential across several therapeutic areas, including as anticholinesterase agents for the management of Alzheimer's disease, as antimicrobial agents to combat bacterial infections, and as antioxidant and anticancer compounds. The following tables summarize the quantitative biological activity data for representative piperidine-containing benzoate esters.

Anticholinesterase Activity

A promising strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several piperidine-containing benzoate esters have been synthesized and evaluated for their AChE inhibitory activity.

| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference |

| 1 | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [1] |

| 2 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.00056 | [2] |

Table 1: Anticholinesterase Activity of Piperidine-Containing Benzoate Ester Analogs. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promise in this area, and the inclusion of a benzoate ester can modulate this activity.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Cinnamate Ester 1 | Escherichia coli | 9 ± 1.41 (at 20 µL of 10 mg/mL) | - | [3] |

| Cinnamate Ester 1 | Staphylococcus aureus | 22 ± 4.32 (at 20 µL of 10 mg/mL) | - | [3] |

| Cinnamate Ester 2 | Escherichia coli | 12 ± 0 (at 20 µL of 10 mg/mL) | - | [3] |

| Cinnamate Ester 2 | Staphylococcus aureus | 24 ± 3.26 (at 20 µL of 10 mg/mL) | - | [3] |

| Benzimidazole Derivative 20 | Staphylococcus aureus | - | 6.25 | [4] |

| Benzimidazole Derivative 20 | Methicillin-resistant S. aureus (MRSA) | - | 6.25 | [4] |

Table 2: Antimicrobial Activity of Piperidine-Containing Ester Derivatives. The zone of inhibition is a qualitative measure of antimicrobial activity, while the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of potency.

Anticancer and Antioxidant Activities

The search for novel anticancer and antioxidant agents is a cornerstone of modern drug discovery. Certain piperidine-containing compounds have exhibited cytotoxic effects against cancer cell lines and the ability to scavenge free radicals.

| Compound ID | Activity Type | Assay | IC₅₀ | Cell Line / Radical | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | Anticancer | MTT Assay | 32.43 µM | A549 (Lung Cancer) | [5] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | Antioxidant | DPPH Assay | > 250 µg/mL | DPPH Radical | [5] |

| Piperidine Derivative | Antioxidant | DPPH Assay | 8.3 ± 0.02 µg/mL | DPPH Radical | [5] |

| Piperidine Derivative | Antioxidant | DPPH Assay | 36.9 ± 0.17 µg/mL | DPPH Radical | [5] |

Table 3: Anticancer and Antioxidant Activities of a Piperidine Complex. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or radical activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of scientific findings. This section provides methodologies for the synthesis of a representative piperidine-containing benzoate ester and for key biological assays.

Synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate[6]

This procedure details the synthesis of a piperidine-containing benzoate ester via a two-step process involving the formation of an acid chloride followed by amidation.

Materials:

-

4-(Methoxycarbonyl)benzoic acid

-

Thionyl chloride

-

Chloroform

-

Dimethylformamide (catalytic amount)

-

Piperidine

-

Triethylamine

-

Saturated sodium carbonate aqueous solution

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A solution of 0.50 g of 4-(methoxycarbonyl)benzoic acid in 15 ml of chloroform, 0.30 ml of freshly distilled thionyl chloride, and a catalytic amount of dimethylformamide is stirred under reflux for 1 hour.

-

After this time, the solvent is carefully evaporated under reduced pressure.

-

A solution of 2.78 mmol of piperidine and 0.78 ml of triethylamine in 10 ml of chloroform is added to the residue.

-

The reaction mixture is stirred for 30 minutes at room temperature.

-

10 ml of saturated sodium carbonate aqueous solution is added, and the mixture is extracted with chloroform (3 x 15 ml).

-

The organic layers are combined, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane/ethyl acetate (8:2, v/v) as the eluent to yield the final product (0.56 g, 82%).

Spectral Data:

-

IR (KBr, cm⁻¹): 1724, 1680, 1436, 1276, 1114.

-

¹H NMR (200 MHz, CDCl₃, p.p.m.): δ 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, J = 8.27 Hz), 8.09 (d, J = 8.17).

-

¹³C NMR (200 MHz, CDCl₃, p.p.m.): δ 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2.

Synthesis workflow for methyl 4-(piperidin-1-ylcarbonyl)benzoate.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors. It measures the enzymatic activity by detecting the product of the reaction between thiocholine (produced by the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (piperidine-containing benzoate esters) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 50 µL of phosphate buffer (pH 8.0) to each well.

-

Add 10 µL of the test compound solution at various concentrations to the test wells. Add 10 µL of the solvent as a control.

-

Add 10 µL of the AChE enzyme solution to each well.

-

Add 10 µL of the DTNB solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nwmedj.org [nwmedj.org]

The Impact of Local Anesthetics on Dorsal Root Ganglion Neuron Excitability: A Technical Overview

Disclaimer: Information regarding the specific effects of Ethyl piperidinoacetylaminobenzoate on dorsal root ganglion (DRG) neurons is not available in the current scientific literature. This technical guide, therefore, provides a comprehensive overview of the well-documented effects of structurally and functionally related local anesthetics on DRG neurons, serving as a proxy for understanding the potential actions of similar compounds.

Introduction

Dorsal root ganglion (DRG) neurons are the primary sensory neurons responsible for transmitting nociceptive and other sensory information from the periphery to the central nervous system. Their excitability is finely tuned by a variety of voltage-gated ion channels. Local anesthetics are a class of drugs that reversibly block nerve signal transmission, primarily by targeting voltage-gated sodium channels, thereby inducing analgesia. This guide details the mechanisms of action and electrophysiological effects of common local anesthetics on DRG neurons, providing quantitative data, experimental protocols, and visual representations of the underlying processes.

Mechanism of Action of Local Anesthetics on DRG Neurons

Local anesthetics exert their primary effect by blocking voltage-gated sodium channels (VGSCs) from within the neuron.[1][2] The canonical mechanism involves the drug, in its neutral form, diffusing across the cell membrane. Once inside the slightly more acidic cytoplasm, it re-protonates and binds to a specific site within the inner pore of the sodium channel.[3] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[4] The affinity of local anesthetics for the sodium channel is state-dependent, with higher affinity for open and inactivated channels than for resting channels.[2] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those involved in pain signaling.[5][6]

Beyond their primary action on sodium channels, local anesthetics can also modulate other ion channels in DRG neurons, including potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which contribute to the overall change in neuronal excitability.[7][8]

Mechanism of local anesthetic action on a neuron.

Quantitative Effects of Local Anesthetics on DRG Neuron Ion Channels

The following tables summarize the quantitative data on the effects of various local anesthetics on different ion currents in DRG neurons, as determined by electrophysiological studies.

Table 1: Inhibition of Voltage-Gated Sodium Currents in DRG Neurons

| Local Anesthetic | Sodium Current Type | IC50 (µM) | Block Type | Reference |

| Lidocaine | TTX-resistant (TTXr) | 210 | Tonic | [5] |

| Lidocaine | TTX-sensitive (TTXs) | 42 | Tonic | [5] |

| Lidocaine | TTXr (Inactivated state) | 60 | Phasic | [5] |

| Bupivacaine | TTX-resistant (TTXr) | 32 | Tonic | [5] |

| Bupivacaine | TTX-sensitive (TTXs) | 13 | Tonic | [5] |

Table 2: Inhibition of Voltage-Gated Potassium Currents in DRG Neurons

| Local Anesthetic | Potassium Current Type | Neuron Type | IC50 (µM) | Reference |

| Bupivacaine | Sustained (IKn) | Type 2 (small) | 57 | [8] |

| Bupivacaine | Sustained (IKn) | Type 1 (large) | 121 | [8] |

| Tetracaine | Sustained (IKn) | Type 2 (small) | 600 | [8] |

| Tetracaine | Sustained (IKn) | Type 1 (large) | 1900 | [8] |

| Lidocaine | Sustained (IKn) | Type 2 (small) | 2200 | [8] |

| Lidocaine | Sustained (IKn) | Type 1 (large) | 5100 | [8] |

Table 3: Inhibition of Hyperpolarization-Activated Cation Current (Ih) in DRG Neurons

| Local Anesthetic | IC50 (µM) | Reference |

| Bupivacaine | 55 | [7] |

| Lidocaine | 99 | [7] |

| Mepivacaine | 190 | [7] |

Experimental Protocols

The following protocols are representative of the methodologies used to study the effects of local anesthetics on DRG neurons.

Dorsal Root Ganglion (DRG) Neuron Isolation and Culture

A detailed, step-by-step protocol for the isolation and culture of DRG neurons is essential for obtaining healthy cells for electrophysiological recordings.[9][10]

-

Animal Euthanasia and DRG Extraction: Juvenile rats are euthanized according to approved animal care protocols. The spinal column is exposed, and the DRGs are carefully dissected.

-

Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and trypsin to dissociate the neurons from the surrounding tissue.

-

Mechanical Dissociation: Following enzymatic digestion, the ganglia are gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Cell Plating: The dissociated neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured in a suitable growth medium.

-

Incubation: The cultured neurons are maintained in an incubator at 37°C with 5% CO2 for a specified period to allow for recovery and adherence before experimentation.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the primary technique used to record ion channel currents and action potentials from individual DRG neurons.[9][11]

-

Preparation of Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. For isolating specific currents, channel blockers (e.g., tetrodotoxin for Na+ channels, TEA for K+ channels) are added.

-

Internal (Pipette) Solution (in mM): 140 K-gluconate, 1 CaCl2, 2 MgCl2, 10 EGTA, 5 K2ATP, 10 HEPES; pH adjusted to 7.2 with KOH. For Na+ current recordings, K+ is replaced with Cs+.[12]

-

-

Pipette Fabrication: Glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

A coverslip with cultured DRG neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A micropipette is advanced towards a neuron, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or recording of voltage changes (current-clamp).

-

-

Data Acquisition:

-

Voltage-Clamp: To study ion channels, the membrane potential is held at a specific voltage, and currents are evoked by voltage steps. The effect of a local anesthetic is determined by comparing the current amplitude and kinetics before and after drug application.[6]

-

Current-Clamp: To study neuronal excitability, the neuron's resting membrane potential is recorded, and action potentials are elicited by injecting current pulses. The effect of a local anesthetic is assessed by changes in action potential threshold, amplitude, and firing frequency.[5]

-

Workflow for studying local anesthetic effects on DRG neurons.

Conclusion

Local anesthetics effectively reduce the excitability of DRG neurons primarily through the state-dependent blockade of voltage-gated sodium channels. Their inhibitory effects can also extend to other ion channels, contributing to their overall analgesic properties. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of both established and novel compounds targeting DRG neuron excitability for pain management. Further research is necessary to elucidate the precise effects of specific compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Local anaesthetics block hyperpolarization-activated inward current in rat small dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Video: Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats [jove.com]

- 12. biomed.cas.cz [biomed.cas.cz]

Unraveling the Structure-Activity Relationship of Ethyl Piperidinoacetylaminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidinoacetylaminobenzoate, a compound belonging to the p-aminobenzoate class of local anesthetics, presents a compelling scaffold for the development of novel therapeutic agents. Understanding the intricate relationship between its molecular structure and biological activity is paramount for optimizing its pharmacological profile. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, focusing on its presumed mechanism of action as a sodium channel blocker. This document synthesizes available data on analogous compounds to extrapolate key SAR principles, details relevant experimental protocols for assessing activity, and utilizes visualizations to elucidate critical pathways and workflows.

Introduction

Local anesthetics are a cornerstone of pain management, reversibly blocking nerve impulse conduction to induce localized insensibility. The archetypal local anesthetic, procaine, established the importance of the p-aminobenzoate ester scaffold. This compound shares this core structure, suggesting a similar mechanism of action and offering opportunities for structural modification to enhance efficacy and safety.

The general structure of a local anesthetic can be divided into three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] The interplay of these components dictates the potency, onset, and duration of action of the drug. This guide will dissect the probable contributions of each moiety within the this compound structure to its overall activity.

Presumed Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By binding to a specific receptor site within the sodium channel, these drugs inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] This leads to a reversible interruption of nerve conduction and a loss of sensation in the innervated area.

The following diagram illustrates the proposed mechanism of action:

References

An In-Depth Technical Guide on the Binding Affinity of Ethyl Piperidinoacetylaminobenzoate to Sodium Channel Subtypes

For Researchers, Scientists, and Drug Development Professionals

Core Concept: State-Dependent Binding of Local Anesthetics

Local anesthetics, including those with a piperidine structure, exhibit a state-dependent affinity for voltage-gated sodium channels. This means their binding affinity is significantly higher for channels in the open or inactivated states compared to the resting (closed) state.[6][7] This property is crucial for their mechanism of action, as it allows for selective targeting of nerves that are actively firing. The binding site for these drugs is located within the inner pore of the sodium channel.[2][3]

Quantitative Binding Affinity Data (Representative)

Due to the absence of specific experimental data for ethyl piperidinoacetylaminobenzoate, the following table presents representative binding affinity data (IC50 values) for a hypothetical piperidine-containing local anesthetic across various sodium channel subtypes. These values are based on typical affinities observed for similar local anesthetics and are intended for illustrative purposes.

| Sodium Channel Subtype | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Predominant Tissue Distribution |

| NaV1.1 | > 300 | 15 | Central Nervous System |

| NaV1.2 | > 300 | 12 | Central Nervous System |

| NaV1.3 | > 300 | 10 | Central Nervous System (embryonic), Peripheral Nervous System (neuropathic pain) |

| NaV1.4 | > 300 | 25 | Skeletal Muscle |

| NaV1.5 | > 300 | 30 | Cardiac Muscle |

| NaV1.6 | > 300 | 18 | Central and Peripheral Nervous System |

| NaV1.7 | > 300 | 5 | Peripheral Nervous System (nociceptors) |

| NaV1.8 | > 300 | 8 | Peripheral Nervous System (nociceptors) |

| NaV1.9 | > 300 | 7 | Peripheral Nervous System (nociceptors) |

Note: The lower IC50 values for the inactivated state highlight the principle of state-dependent binding. The variation in affinity across subtypes, particularly the higher affinity for subtypes prevalent in nociceptive pathways (e.g., NaV1.7, NaV1.8, NaV1.9), is a key area of research for developing targeted pain therapeutics.

Experimental Protocols

The determination of local anesthetic binding affinity to sodium channel subtypes is primarily achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Technique for Determining IC50 Values

This technique allows for the measurement of ionic currents across the membrane of a single cell expressing a specific sodium channel subtype.

1. Cell Preparation:

-

A stable cell line (e.g., HEK293 or CHO cells) is transfected with the cDNA encoding the specific human sodium channel α-subunit (e.g., SCN9A for NaV1.7) and auxiliary β-subunits.

-

Cells are cultured for 24-48 hours to allow for channel expression.

2. Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

-

The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of total membrane current.

3. Voltage-Clamp Protocols:

-

The membrane potential is held at a negative potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

To determine affinity for the resting state: A brief depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. The peak current amplitude is measured before and after the application of varying concentrations of the test compound.

-

To determine affinity for the inactivated state: A long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to induce channel inactivation, followed by a brief test pulse (e.g., to 0 mV) to measure the current from the remaining non-inactivated channels. The peak current amplitude is measured before and after the application of varying concentrations of the test compound.

4. Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of the test compound.

-

The concentration-response data is fitted to the Hill equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the sodium current.

Visualizations

Signaling Pathway: Sodium Channel Gating and Blockade

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for determining IC50 of a compound on a sodium channel subtype.

Disclaimer: The quantitative data presented in this guide is representative and based on the known pharmacology of structurally related compounds. Further experimental validation is required to determine the precise binding affinities of this compound for each sodium channel subtype.

References

- 1. Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate | C16H22N2O3 | CID 3300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]